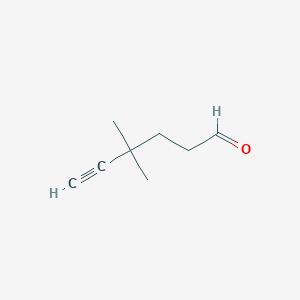
4,4-Dimethyl-5-hexynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-5-hexynal is a chemical compound with the molecular formula C8H16O . It is also known by other names such as 4,4-Dimethylhexanal .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular mass of 128.212 Da . Other properties such as the index of refraction and molar refractivity are also provided .Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-5-hexynal is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms through disruption of their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can lead to irritation of the skin, eyes, and respiratory system. Additionally, the compound has been shown to have toxic effects on certain aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4-Dimethyl-5-hexynal in laboratory experiments is its versatility as a building block in organic synthesis. However, its toxic effects on aquatic organisms may limit its use in certain applications.
Direcciones Futuras
Future research on 4,4-Dimethyl-5-hexynal could focus on its potential as an antimicrobial agent. Additionally, further studies could explore the compound's potential use in the development of new organic compounds with unique properties. Finally, research could investigate the effects of the compound on different organisms to better understand its potential impact on the environment.
Métodos De Síntesis
The synthesis of 4,4-Dimethyl-5-hexynal involves the reaction of acetylene with acetone in the presence of a catalyst. The reaction proceeds through a series of steps, ultimately forming the desired product. This method is commonly used in laboratories to produce the compound in large quantities.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-5-hexynal has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
4,4-dimethylhex-5-ynal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-8(2,3)6-5-7-9/h1,7H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPCDLWSEAOPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=O)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209405-20-9 |
Source


|
| Record name | 4,4-dimethylhex-5-ynal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2786981.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2786987.png)
![3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2786991.png)

![2-[(3-Bromophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B2786994.png)

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2786998.png)
![1-benzyl-5-cyclohexyl-3-(2,4-dimethoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2786999.png)
![Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B2787000.png)


![3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2787003.png)